Methyl 3-aminoisoquinoline-8-carboxylate
Description
Properties
Molecular Formula |
C11H10N2O2 |
|---|---|
Molecular Weight |
202.21 g/mol |
IUPAC Name |
methyl 3-aminoisoquinoline-8-carboxylate |
InChI |
InChI=1S/C11H10N2O2/c1-15-11(14)8-4-2-3-7-5-10(12)13-6-9(7)8/h2-6H,1H3,(H2,12,13) |
InChI Key |
TYKDJIJPGPOVCA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC2=CC(=NC=C21)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Differences
The table below compares Methyl 3-aminoisoquinoline-8-carboxylate with analogous compounds, focusing on substituent positions and functional groups:
| Compound Name | Molecular Formula | Substituents (Positions) | Molecular Weight | Key Features |
|---|---|---|---|---|
| This compound | C₁₁H₁₀N₂O₂ | -NH₂ (3), -COOCH₃ (8) | ~216.24 (est.) | Amino group for nucleophilic reactions |
| 3-aminoisoquinoline-8-carboxylic acid | C₁₀H₈N₂O₂ | -NH₂ (3), -COOH (8) | 188.18 | Free carboxylic acid; hydrophilic |
| Methyl 8-bromoisoquinoline-3-carboxylate | C₁₁H₈BrNO₂ | -Br (8), -COOCH₃ (3) | 266.09 | Bromine enhances electrophilic substitution |
| Methyl 6-fluoroisoquinoline-8-carboxylate | C₁₁H₈FNO₂ | -F (6), -COOCH₃ (8) | ~221.19 (est.) | Fluorine improves metabolic stability |
| Methyl 7-acetylquinoline-3-carboxylate | C₁₃H₁₁NO₃ | -COCH₃ (7), -COOCH₃ (3) | ~245.23 (est.) | Acetyl group enables ketone chemistry |
Notes:
- Positional Isomerism: Substitutions at positions 3, 6, 7, or 8 significantly alter electronic and steric properties. For example, the amino group at position 3 in the target compound contrasts with the bromine at position 8 in Methyl 8-bromoisoquinoline-3-carboxylate .
- Functional Group Impact: Amino groups (-NH₂) are nucleophilic, while halogens (Br, F) and acetyl (-COCH₃) groups influence electrophilicity and stability .
Physicochemical Properties
Limited data on boiling/melting points are available, but inferences can be made:
- Lipophilicity: Methyl esters (e.g., target compound) are more lipophilic than carboxylic acids (e.g., 3-aminoisoquinoline-8-carboxylic acid), enhancing cell permeability .
- Stability: Fluorinated derivatives (e.g., Methyl 6-fluoroisoquinoline-8-carboxylate) exhibit enhanced metabolic stability due to C-F bond strength .
- Reactivity: Brominated compounds (e.g., Methyl 8-bromoisoquinoline-3-carboxylate) are prone to nucleophilic aromatic substitution, unlike the amino-substituted target compound .
Preparation Methods
Reaction Mechanism and Pathway
This method involves a two-step process starting from 3-aminoquinoline. The first step is bromination at the 5-position, followed by a palladium-mediated carbonyl insertion to introduce the methyl carboxylate group at the 8-position.
Bromination of 3-Aminoquinoline
Bromine reacts with 3-aminoquinoline in sulfuric acid at 0°C, facilitated by silver sulfate as a catalyst. The reaction proceeds via electrophilic aromatic substitution, selectively targeting the 5-position due to the directing effects of the amino group. Key parameters include:
-
Temperature : 0°C during bromine addition, followed by overnight reaction at room temperature
-
Catalyst : 5 mol% Ag₂SO₄
-
Workup : Neutralization with Na₂CO₃ and extraction with ethyl acetate
This step achieves >90% conversion, yielding 3-amino-5-bromoquinoline as a pale yellow solid.
Carbonylative Esterification
The brominated intermediate undergoes carbonylation under CO pressure (0.8 MPa) in methanol and DMF, using PdCl₂ and triethylamine. The mechanism involves:
-
Oxidative addition of Pd⁰ to the C–Br bond
-
CO insertion to form a palladium-acyl intermediate
-
Methanolysis to release the methyl ester
Optimized Conditions :
| Parameter | Value |
|---|---|
| Temperature | 75°C |
| Pressure | 0.8 MPa CO |
| Reaction Time | 6 hours |
| PdCl₂ Loading | 1.3 mol% |
| Solvent System | MeOH:DMF (4:1 v/v) |
| Yield | 81% |
The product is purified via column chromatography (silica gel, hexane/ethyl acetate), with structural confirmation by (δ 3.899 ppm for methyl ester) and mass spectrometry ([M+H]⁺ = 202.21).
Microwave-Assisted Cyclocondensation
Reaction Design
The cyclocondensation involves:
-
Microwave Conditions : 150°C, 20–30 minutes
-
Catalyst : P₂O₅/SiO₂ (optional, increases yield by 15%)
-
Solvent : Neat (solvent-free)
Representative Yields :
| Amine Component | Yield (%) |
|---|---|
| Aniline | 40 |
| n-Butylamine | 44 |
| p-Toluidine | 48 |
The absence of solvent reduces byproduct formation, though yields remain moderate (34–77%) compared to palladium-based methods.
Comparative Analysis of Methods
| Parameter | Pd-Catalyzed Method | Microwave Method |
|---|---|---|
| Starting Material | 3-Aminoquinoline | 2-Acylphenylacetonitriles |
| Reaction Time | 6–24 hours | 20–30 minutes |
| Yield | 81% | 34–77% |
| Catalytic System | PdCl₂/Triethylamine | P₂O₅/SiO₂ (optional) |
| Regioselectivity | High (directed by Br group) | Moderate (depends on substituents) |
| Scalability | Industrial (patented) | Laboratory-scale |
Industrial Considerations
The palladium-catalyzed route is preferred for large-scale production due to:
-
Simplified Purification : Liquid-liquid extraction avoids costly chromatography.
-
Reagent Availability : CO and methanol are cost-effective reactants.
-
Regulatory Compliance : Well-documented safety protocols for high-pressure carbonylation.
Challenges include palladium recovery and managing exothermic reactions during bromination. Continuous flow systems could mitigate these issues by improving heat transfer and catalyst separation.
Characterization and Quality Control
Critical analytical data for batch validation:
Spectroscopic Profiles :
Mass Spectrometry :
Purity Standards :
-
HPLC: ≥95% (C18 column, MeOH/H₂O = 70:30)
-
Residual Solvents: <500 ppm DMF (ICH Q3C guidelines)
Q & A
Q. Basic
- In vitro assays :
- MTT/Proliferation assays : Dose-response curves (IC₅₀) against cancer cell lines (e.g., HeLa, MCF-7).
- Apoptosis markers : Flow cytometry for Annexin V/PI staining.
- Molecular docking : AutoDock/Vina predicts binding to targets like topoisomerase II or Bcl-2. Key parameters : Free energy (ΔG), binding pose validation via RMSD (<2.0 Å) .
How do substituent modifications impact the structure-activity relationship (SAR) of this compound?
Advanced
Comparative SAR studies involve:
-
Substituent variation : Replacing the methoxy group with halogens (Cl, F) or alkyl chains alters lipophilicity and target affinity.
-
Data table :
Substituent Position Group LogP IC₅₀ (μM) Target 3-NH₂, 8-COOCH₃ - 1.2 5.8 Bcl-2 3-NH₂, 8-COOH - 0.7 12.4 Topo II Higher lipophilicity (LogP) correlates with improved membrane permeability and potency .
How can researchers address contradictions in reported biological activity data?
Advanced
Discrepancies often arise from:
- Assay variability : Cell line specificity (e.g., MCF-7 vs. A549) or serum content in media.
- Statistical rigor : Use ANOVA with post-hoc tests (Tukey’s) to compare replicates. Normalize data to controls (e.g., DMSO) to minimize batch effects.
- Meta-analysis : Pool data from >3 independent studies to identify trends. Confounders (e.g., impurity levels >95%) should be disclosed .
What computational tools predict the compound’s interaction with enzymatic targets?
Q. Advanced
- Molecular dynamics (MD) : GROMACS/AMBER simulates binding stability over 50–100 ns. Analyze RMSF (flexibility) and H-bond occupancy.
- QSAR models : Use descriptors like molar refractivity or polar surface area to predict IC₅₀. Validate with leave-one-out cross-validation (R² >0.7) .
How is HPLC used to purify this compound?
Q. Basic
- Column : C18 reverse-phase (5 μm, 250 mm × 4.6 mm).
- Mobile phase : Gradient of acetonitrile (10% → 90%) in 0.1% TFA/water over 30 min.
- Detection : UV at 254 nm. Collect fractions with >95% purity (validated by LC-MS) .
What safety protocols are essential when handling this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
